molecular formula C14H14O6S2Zn B086798 Benzenesulfonic acid, 4-methyl-, zinc salt CAS No. 13438-45-4

Benzenesulfonic acid, 4-methyl-, zinc salt

Cat. No.: B086798
CAS No.: 13438-45-4
M. Wt: 407.8 g/mol
InChI Key: YISPIDBWTUCKKH-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, 4-methyl-, zinc salt is a useful research compound. Its molecular formula is C14H14O6S2Zn and its molecular weight is 407.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

zinc;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O3S.Zn/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISPIDBWTUCKKH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-15-4 (Parent)
Record name Benzenesulfonic acid, 4-methyl-, zinc salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013438454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8065456
Record name Benzenesulfonic acid, 4-methyl-, zinc salt (2:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13438-45-4
Record name Benzenesulfonic acid, 4-methyl-, zinc salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013438454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-methyl-, zinc salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-methyl-, zinc salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc di(toluene-4-sulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.237
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Synthesis routes and methods

Procedure details

To an appropriate vessel there is charged 618 gms (7.6 moles) of zinc oxide in an aqueous slurry. With vigorous stirring there is slowly added to the charge 650 gms (3.8 moles) of p-toluene sulfonic acid in 1 liter of water. The resulting reaction mixture produces an exotherm and heats up to a temperature of circa 100° C. With continued stirring, the mixture is allowed to cool to room temperature and then stood overnight. The crystal precipitate is then separated by filtration, washed and dried to obtain zinc p-toluene sulfonate.
Quantity
618 g
Type
reactant
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes zinc p-toluenesulfonate a promising catalyst for esterification reactions?

A1: Zinc p-toluenesulfonate demonstrates high catalytic activity in esterification reactions, particularly those involving chloroacetic acid and alcohols. [, ] This activity is attributed to the Lewis acidic nature of the zinc ion, which can activate the carboxylic acid towards nucleophilic attack by the alcohol. [] Research has shown its efficacy in synthesizing chloroacetates, with zinc methanesulfonate, zinc benzenesulfonate, and zinc p-toluenesulfonate exhibiting excellent reusability even after multiple reaction cycles. [] Furthermore, compared to other metal salts and combinations, zinc p-toluenesulfonate exhibits superior performance in catalyzing the carboxylation of propylene glycol to propylene carbonate. []

Q2: Beyond esterifications, are there other reactions where zinc p-toluenesulfonate shows catalytic promise?

A2: Yes, zinc p-toluenesulfonate has been shown to facilitate tosylation reactions under mild Mitsunobu conditions. [] These reactions typically proceed with inversion of configuration at the reactive center, highlighting the compound's potential for stereoselective synthesis.

Q3: How does zinc p-toluenesulfonate contribute to the production of polyester polymers?

A3: Zinc p-toluenesulfonate serves as a catalyst in the solid-state polymerization of polyester polymers. [] Notably, its incorporation allows for significant acceleration of the polymerization process, reducing the required time and potentially leading to more efficient production methods. [] This application is particularly valuable as it offers an alternative to traditional metal catalysts like tin or germanium, which carry greater environmental concerns. []

Q4: How does the thermal stability of zinc p-toluenesulfonate compare to other similar compounds?

A4: Research suggests that zinc p-toluenesulfonate exhibits good thermal stability. [] Studies comparing its performance as a thermal stabilizer for PVC to other benzene sulfonates, like zinc sulfonilate and zinc dodecylbene sulfonate, revealed comparable stabilizing effects to calcium stearate. [] This characteristic makes it a suitable candidate for applications involving elevated temperatures, such as the aforementioned solid-state polymerization of polyesters.

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